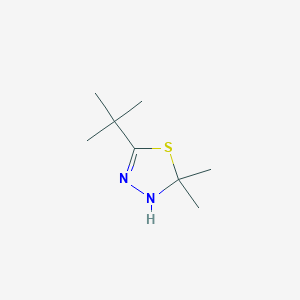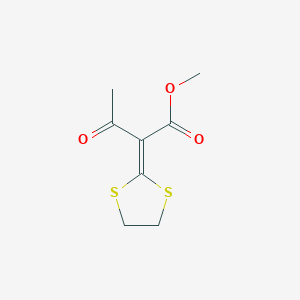
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is a chemical compound with the molecular formula C8H12O3S2 This compound is characterized by the presence of a butanoic acid backbone with a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 1,3-dithiolane compounds under specific conditions. One common method involves the use of perchloric acid adsorbed on silica gel as a catalyst for the formation of 1,3-dithiolane rings under solvent-free conditions at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dithiolan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiolan-2-ylidene group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Uniqueness
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is unique due to its specific structural features, including the butanoic acid backbone and the presence of both a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Eigenschaften
CAS-Nummer |
91256-47-2 |
|---|---|
Molekularformel |
C8H10O3S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
methyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H10O3S2/c1-5(9)6(7(10)11-2)8-12-3-4-13-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
YCLVTLQAYRMRAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C1SCCS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
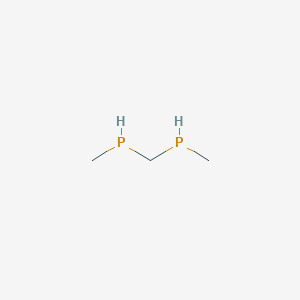
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
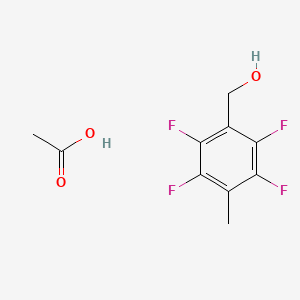
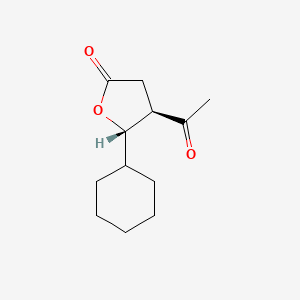

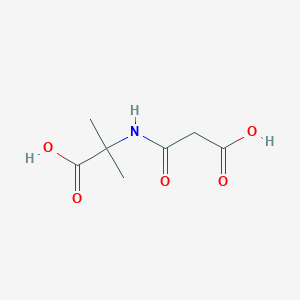
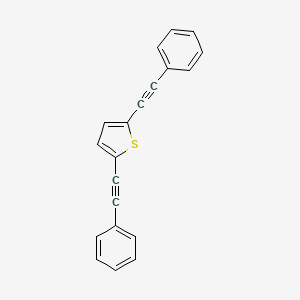
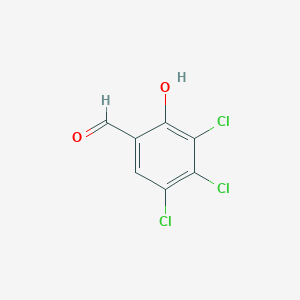
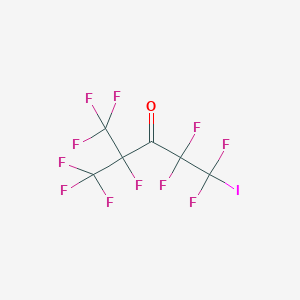
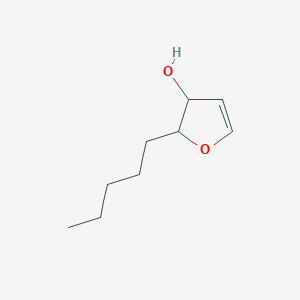
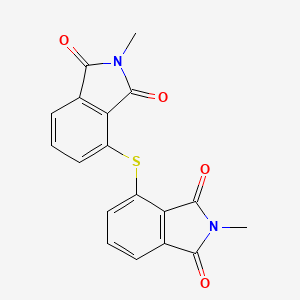
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
